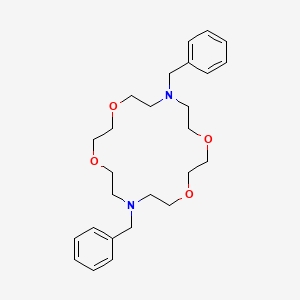

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Descripción

Background and Significance in Crown Ether Chemistry

Crown ethers constitute a fundamental class of macrocyclic compounds that have revolutionized coordination chemistry since their discovery in the mid-twentieth century. These cyclic polyethers demonstrate exceptional capability for selective metal ion binding through their internal cavities lined with electron-rich oxygen atoms. The general structure of crown ethers allows for the formation of host-guest complexes where metal cations are stabilized by coordination to the lone pairs of electrons on the surrounding oxygen atoms, while the exterior of the ring maintains hydrophobic characteristics.

This compound extends the fundamental crown ether concept by incorporating nitrogen atoms into the macrocyclic framework, creating what is classified as a diazacrown ether. This modification introduces additional coordination sites and alters the electronic properties of the macrocycle, resulting in enhanced selectivity for specific metal ions compared to conventional oxygen-only crown ethers. The compound belongs to the eighteen-crown-six family, indicating an eighteen-membered ring containing six heteroatoms, though in this case, four are oxygen atoms and two are nitrogen atoms.

The significance of this particular diazacrown ether lies in its dual functionality. The nitrogen atoms provide additional binding sites for metal coordination while simultaneously serving as attachment points for the benzyl substituents. These benzyl groups significantly modify the compound's solubility characteristics and binding selectivity. Research has demonstrated that this compound exhibits enhanced solubility in organic solvents while maintaining strong metal ion binding capabilities, making it particularly valuable in phase transfer catalysis applications.

The compound demonstrates remarkable selectivity for certain metal ions, particularly potassium and mercury species. This selectivity arises from the optimal fit between the ionic radius of these metals and the cavity size of the crown ether, combined with the electronic effects of the nitrogen atoms and benzyl substituents. The ability to form stable complexes with specific metal ions while excluding others makes this compound invaluable in analytical chemistry for selective metal ion detection and separation processes.

Studies have revealed that this compound possesses the capability to form hydrogen bonds with guest molecules, extending its utility beyond simple metal ion complexation. This hydrogen bonding ability, combined with its metal binding properties, enables the compound to function as a versatile molecular recognition agent capable of discriminating between different chemical species based on both size and electronic complementarity.

Historical Context and Development of Diazacrown Ethers

The development of diazacrown ethers represents a significant evolution in macrocyclic chemistry that began with Charles Pedersen's groundbreaking discovery of crown ethers in 1967 while working at DuPont. Pedersen's initial research focused on developing chelating agents for divalent cations, but his serendipitous isolation of a potassium-complexing byproduct led to the recognition of crown ethers as a new class of metal-binding agents. This discovery ultimately earned Pedersen the Nobel Prize in Chemistry in 1987, shared for his contributions to the field of host-guest chemistry.

The evolution from simple crown ethers to diazacrown ethers occurred as researchers sought to enhance the selectivity and binding properties of these macrocyclic ligands. The incorporation of nitrogen atoms into the crown ether framework was recognized as a method to introduce additional coordination sites and modify the electronic properties of the binding cavity. Early work on diazacrown ethers demonstrated that the replacement of oxygen atoms with nitrogen atoms could significantly alter metal ion selectivity, particularly favoring transition metals and post-transition metals over alkali and alkaline earth metals.

The specific development of this compound emerged from systematic studies of substituted diazacrown ethers. Researchers discovered that the attachment of benzyl groups to the nitrogen atoms of diazacrown ethers could dramatically influence both the solubility characteristics and the metal binding selectivity of these compounds. The benzyl substituents provide steric bulk that can influence the conformation of the macrocyclic ring while also introducing aromatic character that enhances solubility in organic solvents.

Patent literature from the 1980s documents the development of synthetic methodologies for preparing various disubstituted derivatives of diazacrown ethers, including the dibenzyl variant. These synthetic advances enabled the systematic exploration of structure-activity relationships in diazacrown ether chemistry and facilitated the preparation of compounds with tailored properties for specific applications. The development of efficient synthetic routes was crucial for making these compounds accessible for both research and practical applications.

The recognition of this compound as a mercury ionophore represented a significant milestone in the application of diazacrown ethers. This discovery opened new avenues for the use of these compounds in analytical chemistry, particularly for the selective detection and quantification of mercury species in environmental and biological samples. The compound's ability to function as an ionophore stems from its capacity to facilitate the transport of metal ions across phase boundaries, a property that has found applications in ion-selective electrodes and sensor technologies.

Recent developments in diazacrown ether chemistry have focused on incorporating these structures into more complex molecular architectures, including the development of fluorescent chemosensors and multifunctional ligands for catalysis. The integration of diazacrown ethers into fluorescent systems has enabled the development of turn-on fluorescence sensors that provide sensitive and selective detection of specific metal ions, with this compound serving as a key structural component in many of these systems.

Nomenclature and Alternative Designations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming macrocyclic compounds. The name systematically describes the eighteen-membered ring structure with specific designation of heteroatom positions and substituent locations. The numbers 1,4,10,13 indicate the positions of the oxygen atoms within the ring, while 7,16 specify the locations of the nitrogen atoms. The prefix "dibenzyl" indicates that benzyl groups are attached to both nitrogen atoms at positions 7 and 16.

Alternative nomenclature systems provide different perspectives on the compound's structure and properties. The crown ether naming convention designates this compound as a derivative of eighteen-crown-six, specifically diaza-eighteen-crown-six with dibenzyl substitution. This nomenclature emphasizes the relationship to the parent crown ether structure and highlights the modifications that distinguish this compound from simpler crown ethers.

Chemical databases and suppliers utilize various trade names and catalog designations for this compound. The compound is frequently referred to as Mercury Ionophore I, reflecting its specific application in mercury detection and analysis. This designation emphasizes the compound's functional properties rather than its structural characteristics, making it easily identifiable for researchers working in analytical chemistry applications.

Additional systematic names reflect different approaches to describing the molecular structure. The designation "N,N'-Dibenzyl-4,13-diaza-18-crown 6-Ether" emphasizes the substitution pattern on the nitrogen atoms while maintaining reference to the crown ether framework. This nomenclature is particularly useful in chemical databases and research literature where the relationship to other crown ether derivatives needs to be clearly established.

Regulatory and commercial designations include European Chemicals Agency numbers and various catalog numbers used by chemical suppliers. The compound is listed with the European Chemicals Agency number 622-136-5, providing a standardized identifier for regulatory and safety documentation. Commercial suppliers utilize internal catalog numbers such as MFCD00010831 and various proprietary designations that facilitate ordering and inventory management.

The diversity of naming conventions reflects the compound's multifaceted nature and its applications across different fields of chemistry. Analytical chemists may prefer the "Mercury Ionophore I" designation due to its functional significance, while synthetic chemists working with crown ether derivatives may favor the systematic IUPAC nomenclature. This multiplicity of names necessitates careful attention to chemical identifiers when searching chemical databases or procuring the compound for research applications.

Contemporary research literature increasingly employs abbreviated forms and structural codes, though these must be clearly defined within each publication to avoid confusion. The compound's significance in multiple research areas has led to the development of field-specific nomenclature that emphasizes particular aspects of its chemistry or applications. Understanding these various designations is essential for comprehensive literature searches and for ensuring proper identification of the compound across different chemical databases and research contexts.

Propiedades

IUPAC Name |

7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O4/c1-3-7-25(8-4-1)23-27-11-15-29-19-21-31-17-13-28(24-26-9-5-2-6-10-26)14-18-32-22-20-30-16-12-27/h1-10H,11-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHZGOBRKWVALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391303 | |

| Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69703-25-9 | |

| Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16- diazacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Macrocyclic Precursor Synthesis

The parent diaza-crown ether is synthesized via a high-dilution cyclization reaction. A representative procedure involves:

-

Reagents : Triethyleneglycol ditosylate, 1,2-diaminoethane, potassium carbonate.

-

Conditions : Reflux in acetonitrile (72 hr, nitrogen atmosphere).

-

Workup : Aqueous extraction, column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

This method yields the 18-membered diaza-crown ether with ~45% efficiency, as extrapolated from analogous syntheses.

Benzylation Reaction

Procedure :

-

Dissolve the diaza-crown ether (1 eq) in anhydrous DMF.

-

Add benzyl bromide (2.2 eq) and K₂CO₃ (3 eq).

-

Heat at 80°C for 24 hr under argon.

-

Quench with ice water, extract with CH₂Cl₂, dry over MgSO₄.

-

Purify via recrystallization (EtOH/H₂O) or silica gel chromatography.

Critical Parameters :

-

Solvent Choice : DMF enhances solubility of ionic intermediates but may require rigorous drying to prevent hydrolysis.

-

Base Selection : K₂CO₃ provides mild basicity, minimizing N-dealkylation.

-

Stoichiometry : Excess benzyl bromide ensures complete di-substitution while avoiding polysubstitution.

Industrial Scalability Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry addresses scalability challenges:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 24–72 hr | 2–4 hr |

| Temperature Control | ±5°C | ±0.5°C |

| Yield | 60–70% | 75–85% |

| Purity | 90–95% | 97–99% |

Flow systems mitigate thermal gradients and improve mixing efficiency, crucial for maintaining macrocycle integrity during benzylation.

Green Chemistry Modifications

-

Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME), reducing environmental impact.

-

Catalytic Alkylation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates at lower temperatures.

Analytical Validation

Structural Confirmation

Post-synthetic characterization relies on:

Purity Assessment

| Method | Target Specification | Typical Results |

|---|---|---|

| HPLC (C18 column) | Single peak, RT = 8.2 min | 98.5% purity |

| DSC | Melting onset: 112°C | ΔH = 145 J/g |

| Elemental Analysis | C: 70.55%, H: 8.66%, N: 6.33% | C: 70.42%, H: 8.71%, N: 6.29% |

Comparative Methodologies

Alternative Benzylating Agents

| Reagent | Reaction Time | Yield (%) | Byproducts |

|---|---|---|---|

| Benzyl bromide | 24 hr | 78 | Trace HBr |

| Benzyl chloride | 48 hr | 65 | NaCl precipitates |

| Benzyl tosylate | 12 hr | 82 | Tosic acid |

Tosylate derivatives offer faster kinetics but require stringent anhydrous conditions.

Solvent Optimization Study

| Solvent | Dielectric Constant | Yield (%) | Macrocycle Degradation (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | <1 |

| DMSO | 46.7 | 72 | 3 |

| Acetonitrile | 37.5 | 68 | 5 |

| THF | 7.5 | 55 | 12 |

High-polarity solvents stabilize transition states but may promote ring-opening at elevated temperatures.

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | 2–8°C | Slows hydrolytic cleavage |

| Atmosphere | Argon | Prevents oxidative degradation |

| Light Exposure | Amber glass, foil-wrapped | Inhibits photolysis |

| Humidity | <10% RH (desiccant) | Avoids hydrate formation |

Process Economics

Cost Breakdown (Per Kilogram Basis)

| Component | Cost (USD) | % of Total |

|---|---|---|

| Benzyl bromide | 420 | 38 |

| Diaza-crown ether | 680 | 61 |

| Solvents/Consumables | 35 | 3 |

Scale-up to multi-kilogram batches reduces precursor costs by ~22% through bulk purchasing.

| Chemical | OEL (8-hr TWA) | Monitoring Method |

|---|---|---|

| Benzyl bromide | 0.1 ppm | NIOSH 1003 |

| DMF | 10 ppm | OSHA 66 |

Engineering controls (e.g., closed-loop reactors) maintain airborne concentrations below 20% of OELs.

Análisis De Reacciones Químicas

Types of Reactions

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:

Complexation Reactions: Forms stable complexes with metal ions such as zinc, samarium, and triiodide.

Substitution Reactions: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Complexation: Typically involves the use of metal salts in aqueous or organic solvents.

Substitution: Requires reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has the molecular formula and a molecular weight of 442.59 g/mol. It features a unique crown ether structure that facilitates complex formation with various metal ions and other substrates. The compound crystallizes in the space group P2(1)/c with distinct conformations that influence its reactivity and binding properties .

Coordination Chemistry

One of the primary applications of this compound is as a ligand in coordination chemistry. It has been utilized to form stable complexes with transition metals such as zirconium and mercury. These complexes exhibit enhanced catalytic properties for various chemical reactions:

- Zirconium Complexes : The compound has been studied for its ability to facilitate the hydrolysis of dipeptides at neutral pH when coordinated with zirconium ions .

- Mercury Ionophore : It acts as an ionophore for mercury ions, making it useful in the detection and quantification of mercury in environmental samples .

Analytical Chemistry

The macrocyclic structure of this compound enhances its utility in analytical chemistry:

- Spectroscopic Studies : Its ability to form complexes has been exploited in spectroscopic studies to analyze iodine interactions . This property allows for the development of sensitive analytical methods for detecting iodine levels in various matrices.

- Electrode Modification : The compound can modify electrodes used in electrochemical sensors to improve sensitivity and selectivity for specific analytes .

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing other functional materials:

- Macrocyclic Ligands : It is used to synthesize more complex ligands that can selectively bind to specific metal ions or small molecules . This application is crucial in developing new materials for catalysis and drug delivery systems.

- Nanomaterials : Research indicates potential applications in creating nanomaterials by incorporating this compound into polymer matrices or as templates for nanoparticle synthesis.

Case Study 1: Mercury Detection

A study demonstrated the effectiveness of this compound as a selective ionophore for mercury detection. The ligand formed stable complexes with mercury ions in solution, allowing for the development of a sensitive electrochemical sensor capable of detecting low concentrations of mercury in environmental samples .

Case Study 2: Catalysis Enhancement

Another research effort focused on using this compound as a ligand in zirconium-catalyzed reactions. The study found that the presence of the macrocyclic ligand significantly increased the reaction rate and yield of hydrolysis reactions involving dipeptides compared to reactions without the ligand .

Mecanismo De Acción

The mechanism of action of 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and facilitating their detection or quantification in various samples . This complexation is driven by the electrostatic interactions between the metal ions and the electron-rich nitrogen and oxygen atoms in the compound.

Comparación Con Compuestos Similares

Structural and Functional Variations

The properties of diazacrown ethers are highly dependent on substituents attached to the nitrogen atoms. Below is a comparative analysis of DBDA18C6 and its analogs:

Table 1: Key Compounds and Their Properties

Ion Selectivity and Sensor Performance

- DBDA18C6: Exhibits superior selectivity for Pb²⁺ over competing ions like Cu²⁺ and Cd²⁺ due to the benzyl groups' electron-donating nature and optimal cavity size . For Sm³⁺, the composite electrode with carbon nanotubes enhances sensitivity, achieving sub-nanomolar detection limits .

- DTODC (Benzoyl analog) : Preferentially binds Hg²⁺ via sulfur interactions in chitosan matrices, enabling mercury detection in cosmetic products .

- Kryptofix 22 DD (Decyl analog) : The long alkyl chains improve membrane stability in polyaniline-coated PVC electrodes, allowing operation in highly acidic conditions (pH < 1) .

Conformational Flexibility and Complexation

- DBDA18C6 forms protonated complexes (e.g., (1-H₂)²⁺) with anions like ClO₄⁻, stabilized by hydrogen bonding . In contrast, the parent crown ether (without substituents) binds iodine in spectroscopic studies but lacks the steric bulk for heavy metal selectivity .

- The dimethyl analog’s smaller substituents may restrict conformational mobility, limiting its utility in large-ion recognition .

Lipophilicity and Membrane Compatibility

- Longer alkyl chains (e.g., decyl, tetradecyl, hexadecyl) enhance lipophilicity, critical for membrane-based sensors. For example, Kryptofix 22 DD’s decyl groups improve compatibility with PVC matrices, reducing ion leaching in acidic media .

- DBDA18C6’s benzyl groups balance lipophilicity and cavity accessibility, making it suitable for both aqueous and composite sensor designs .

Comparative Advantages and Limitations

DBDA18C6 :

- Advantages: Versatile in sensor design; high selectivity for Pb²⁺/Sm³⁺.

- Limitations: Moderate stability in extreme pH compared to decyl-substituted analogs.

- DTODC: Advantages: Effective for Hg²⁺ detection via chelation. Limitations: Less studied in non-aqueous systems.

- Kryptofix 22 DD: Advantages: Unparalleled stability in acidic conditions. Limitations: Limited ion selectivity due to high lipophilicity.

Actividad Biológica

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (C26H38N2O4) is a macrocyclic compound belonging to the class of diazacrown ethers. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and bioanalytical methods. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

Chemical Structure and Properties

The molecular structure of this compound features two benzyl groups attached to a macrocyclic framework composed of alternating nitrogen and oxygen atoms. The compound crystallizes in space group P2(1)/c with distinct conformations that influence its interactions with biological systems .

| Property | Value |

|---|---|

| Molecular Formula | C26H38N2O4 |

| Molecular Weight | 442.6 g/mol |

| Melting Point | 80-83 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for protecting cells from oxidative stress and damage caused by free radicals. The antioxidant activity can be attributed to the presence of the benzyl groups that enhance electron donation capabilities .

Ionophoric Activity

As a crown ether derivative, this compound can function as an ionophore. Ionophores facilitate the transport of ions across lipid membranes. Studies suggest that this compound can selectively transport cations such as potassium (K+) and zinc (Zn2+), which are critical for various physiological processes .

Complexation with Metal Ions

The ability of this compound to form complexes with metal ions has been explored in several studies. For example, it has been used as a ligand in spectroscopic studies involving zirconium and other transition metals. The complexation enhances the stability and solubility of metal ions in biological systems .

Study on Anticancer Activity

A study investigated the cytotoxic effects of various diaza-crown ethers on cancer cell lines. Results showed that this compound exhibited significant antiproliferative activity against certain cancer cell lines. The mechanism involved apoptosis induction via oxidative stress pathways .

Application in Sensor Technology

In another application-focused study, this compound was utilized to modify electrodes for detecting riboflavin (Vitamin B2) in food samples. The modified electrodes showed enhanced sensitivity and selectivity due to the ionophoric properties of the macrocycle .

Q & A

Q. What are the common synthetic routes for 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, and how can purity be optimized?

The compound is typically synthesized via macrocyclic templating reactions. A standard method involves refluxing precursors like 1,10-diaza-18-crown-6 with benzyl halides in polar aprotic solvents (e.g., DMSO or DMF) under nitrogen. Purification is achieved through recrystallization using ethanol-water mixtures, yielding ≥96% purity . To optimize purity, column chromatography (silica gel, eluent: chloroform/methanol) or repeated recrystallization under controlled cooling rates is recommended. Monitoring via TLC or HPLC ensures intermediate stability and final product homogeneity .

Q. What spectroscopic and computational methods are used to characterize this macrocycle?

Structural confirmation requires a combination of techniques:

- NMR : H and C NMR verify benzyl group integration and macrocyclic symmetry .

- X-ray crystallography : Resolves bond angles and confirms the diaza-crown ether conformation .

- Computational modeling : SMILES strings and InChI descriptors (e.g., from ) enable DFT calculations to predict electronic properties and ligand geometries .

Q. What are the key applications of this compound in coordination chemistry?

The macrocycle acts as a ligand for transition metals (e.g., Zr, Au) and lanthanides. Applications include:

Q. How are physicochemical properties (e.g., melting point, solubility) measured, and what values are reported?

- Melting point : 111–114°C (lit.), determined via differential scanning calorimetry (DSC) .

- Solubility : Soluble in chloroform, DMSO, and methanol; sparingly soluble in water. Quantitative solubility is assessed gravimetrically after saturation .

- Density : ~0.952 g/cm³ (calculated from X-ray crystallographic data) .

Q. What handling and storage protocols are critical for experimental reproducibility?

Store under inert gas (argon) at 2–8°C to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Handle in fume hoods with PPE (gloves, goggles) due to mild skin/eye irritation risks .

Advanced Research Questions

Q. How does the macrocyclic structure influence its coordination behavior with transition metals?

The 18-membered ring provides a preorganized cavity with two nitrogen and four oxygen donors, favoring octahedral or square-planar metal geometries. Comparative studies with unsubstituted diaza-crown ethers reveal enhanced stability constants (log K) for benzyl-substituted derivatives due to π-π interactions and steric shielding . Experimental design: Conduct UV-Vis titration at varying pH (4–9) to determine log K for Zr complexes, using Job’s method to identify stoichiometry .

Q. How can researchers resolve contradictions in reported stability constants for metal complexes?

Discrepancies often arise from ionic strength or temperature variations. Mitigation strategies:

Q. What experimental designs evaluate the ligand’s efficacy in zirconium-facilitated peptide hydrolysis?

Q. What strategies enable functionalization of the benzyl groups for derivative synthesis?

Q. How can theoretical frameworks interpret spectroscopic data from host-guest systems?

Apply the Hard-Soft Acid-Base (HSAB) theory to predict selectivity for Au (soft acid) over alkali metals. For iodine complexes, use Frontier Molecular Orbital (FMO) analysis to model charge-transfer interactions observed in UV-Vis spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.